2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid
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Overview
Description
2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid is a chemical compound with the molecular formula C17H24O5. This compound is a phthalate metabolite of Diisononyl phthalate (DINP), a plasticizer commonly used in food contact materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with 7-hydroxy-4-methyl-1-octanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the reaction rate and selectivity, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(7-oxo-4-methyloctoxy)carbonylbenzoic acid.
Reduction: Formation of 2-(7-hydroxy-4-methyloctyl)benzoic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid involves its interaction with biological molecules. As a phthalate metabolite, it can bind to hormone receptors and disrupt normal endocrine functions. This interaction can lead to various biological effects, including alterations in hormone levels and reproductive health.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, mono (7-hydroxy-4-methyloctyl) ester
- 1,2-Benzenedicarboxylic acid, mono (7-hydroxy-4-methyloctyl) ester-d4
Uniqueness
2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the octyl chain. This structural feature influences its reactivity and interaction with biological molecules, making it distinct from other phthalate metabolites.
Properties
IUPAC Name |
2-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12-13,18H,5-6,9-11H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHSWLUPRJYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009361 |
Source
|
Record name | 2-{[(7-hydroxy-4-methyloctyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936021-98-6 |
Source
|
Record name | 2-{[(7-hydroxy-4-methyloctyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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